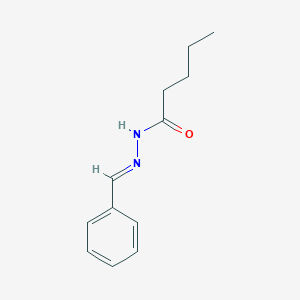

![molecular formula C13H14N2O4S2 B5599041 4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)

4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfur-containing compounds like "4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide" often involves strategies that target cyclic sulfinic acid derivatives (sultines and cyclic sulfinamides) due to their pivotal role in forming sulfoxides, sulfones, sulfinates, and thioethers. Recent advances have introduced new methods to access cyclic sulfinic acid derivatives, enhancing the synthesis of related sulfur-containing molecules (Zhang et al., 2023).

Molecular Structure Analysis

Understanding the molecular structure of "4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide" involves analyzing its constituent moieties, such as the ethoxyphenyl, amino sulfonyl, and thiophenecarboxamide groups. The interplay of these groups determines the molecule's reactivity and potential for forming derivatives. The structure's complexity is akin to that of other sulfonamides, which are pivotal in various biochemical and pharmaceutical applications (Carta et al., 2012).

Chemical Reactions and Properties

The reactivity of "4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide" is significantly influenced by its sulfonamide and thiophene components. Sulfonamides participate in a variety of chemical reactions, contributing to the molecule's antibacterial and antitumor properties. Similarly, thiophenes are crucial for synthesizing compounds with diverse bioactivities, including antimicrobial and anticancer activities (Xuan, 2020).

properties

IUPAC Name |

4-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-2-19-10-5-3-9(4-6-10)15-21(17,18)11-7-12(13(14)16)20-8-11/h3-8,15H,2H2,1H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKPDTLWCPVTCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)

![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-4-ol](/img/structure/B5599012.png)

![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)

![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)

![N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)